2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester

Catalog No.
S13972280
CAS No.
M.F
C6H8BrClO3
M. Wt
243.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester

Product Name

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester

IUPAC Name

ethyl 2-bromo-4-chloro-4-oxobutanoate

Molecular Formula

C6H8BrClO3

Molecular Weight

243.48 g/mol

InChI

InChI=1S/C6H8BrClO3/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3

InChI Key

RGORMEWDTGIGAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)Cl)Br

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester is a chemical compound with the molecular formula C₆H₈BrClO₃ and a molecular weight of 243.48 g/mol. It is classified as an ethyl ester derivative of butanoic acid, specifically featuring a bromine atom at the second carbon and a chlorine atom at the fourth carbon, along with a keto group at the same position. The compound is known for its unique structure, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis .

Due to the presence of functional groups. Key reactions include:

  • Esterification: The reaction of 2-bromo-4-chloro-4-oxo-butanoic acid with alcohols can yield various esters, which can be useful in synthesizing more complex molecules.
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to smaller alkyl chains and the release of carbon dioxide .

The biological activity of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester has been explored in various studies. It exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its structural features suggest possible applications in inhibiting specific enzymes or biological pathways, which could be beneficial in treating diseases where such pathways are dysregulated .

Several methods exist for synthesizing 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester:

  • Bromination and Chlorination: Starting from butanoic acid derivatives, bromination followed by chlorination can yield the target compound.
  • Esterification: Reacting 2-bromo-4-chloro-4-oxo-butanoic acid with ethanol under acidic conditions can produce the ethyl ester.
  • Multi-step Synthesis: A more complex route may involve multiple steps including protection-deprotection strategies and functional group transformations to introduce the bromine and chlorine substituents effectively .

2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester finds applications primarily in:

  • Pharmaceutical Development: Its unique structure allows it to serve as a building block for drug synthesis.
  • Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.
  • Agricultural Chemicals: Potential use in developing pesticides or herbicides due to its biological activity .

Interaction studies involving 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester have focused on its reactivity with biological macromolecules. Research indicates that it may interact with proteins or nucleic acids, influencing their function. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Bromo-3-chloro-butyric AcidC₄H₇BrClO₂Lacks keto group; simpler structure
Ethyl 3-bromobutanoateC₅H₉BrO₂No chlorine; only bromine substituent
3-Chloro-2-bromobutyric AcidC₄H₇BrClO₂Similar halogen substitutions but different position
2-Bromoacetic AcidC₂H₃BrO₂Smaller size; simpler structure

Uniqueness

The uniqueness of 2-Bromo-4-chloro-4-oxo-butanoic Acid Ethyl Ester lies in its combination of both bromine and chlorine atoms along with a keto group on a butanoic acid framework. This specific arrangement enhances its reactivity and potential biological activity compared to similar compounds that lack one or more of these features .

Metal-Catalyzed Halogenation Strategies in Ester Functionalization

Metal-catalyzed halogenation has emerged as a cornerstone for introducing bromine and chlorine substituents into ester frameworks. Palladium, nickel, and copper complexes dominate this domain due to their ability to mediate both electrophilic and nucleophilic halogenation pathways. For instance, palladium-catalyzed decarbonylative halogenation enables the direct substitution of carbonyl groups with halogens. A study demonstrated that using [PdCl(cinnamyl)]₂ with Xantphos as a ligand in toluene at 100°C facilitated the efficient replacement of acid anhydride carbonyls with iodine, achieving 97% yield for iodinated products. This methodology is adaptable to bromine and chlorine by substituting the halogen source, though yields vary based on the leaving group ability of the carbonyl oxygen.

Nickel catalysts offer distinct advantages in ortho-halogenation of electron-deficient arenes. A Ni(II)-catalyzed system employing N-halosuccinimides (NXS) achieved regioselective bromination, chlorination, and iodination of β-keto esters. The reaction proceeds via a σ-complex intermediate, where the nickel center coordinates to the ester carbonyl, directing halogenation to the β-position. This method’s compatibility with diverse NXS reagents (X = Br, Cl, I) underscores its versatility for synthesizing 2-bromo-4-chloro derivatives.

Copper catalysis, particularly with Cu(OTf)₂ and tert-butyl-bis-oxazoline ligands, enables asymmetric halogenation. The Cu(II)-β-keto ester complex stabilizes enolate intermediates, allowing stereoselective halogen capture. For example, copper-mediated alkylation of β-keto esters with xanthydrols generated chiral centers with up to 92% enantiomeric excess (ee). While this approach primarily targets alkylation, modifying the electrophilic partner to NXS reagents could enable enantioselective halogenation.

Electrophilic Acylation Approaches for Bromo-Chloro Substitution

Electrophilic acylation remains a classical route for installing halogenated acyl groups. The synthesis of 2-bromo-4-chloro-4-oxo-butanoic acid ethyl ester typically involves sequential bromination and chlorination of butanoic acid derivatives. Acylation begins with bromoacetic acid, which undergoes treatment with thionyl chloride (SOCl₂) to form bromoacetyl chloride. Subsequent reaction with ethyl alcohol in the presence of triethylamine yields the ethyl ester, though competing hydrolysis necessitates anhydrous conditions.

Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) under phase-transfer conditions. A reported method employed Cinchona-derived catalysts to enantioselectively chlorinate β-keto esters, achieving 85–90% yields and >90% ee for α-chloro-β-keto esters. Applying this to 4-oxo-butanoic acid ethyl ester would require masking the 2-position bromine to prevent cross-reactivity. Alternatively, magnesium amide bases (e.g., Mg(NR₂)₂·LiCl) enable directed ortho-chlorination of ester substrates, as demonstrated in the synthesis of halo-substituted benzenes.

Key challenges include regioselectivity and halogen scrambling. Using aprotic polar co-solvents like tetramethylurea suppresses ionic pathways, favoring concerted electrophilic substitution. For instance, toluene with 10% tetramethylurea increased chlorination yield from 62% to 89% in analogous systems.

Stereochemical Control in Multi-Halogenated Butanoate Synthesis

Stereochemical outcomes in 2-bromo-4-chloro-4-oxo-butanoic acid ethyl ester synthesis hinge on the interplay of steric effects and catalyst chirality. Cinchona alkaloid derivatives, such as those used in phase-transfer α-chlorination, induce axial chirality via π-π interactions between the quinoline ring and the β-keto ester enolate. This mechanism, when applied to 4-oxo-butanoates, could theoretically control configuration at the 2-position bromine.

Copper-bis-oxazoline complexes offer complementary stereodirection. The tert-butyl-bis-oxazoline ligand creates a chiral pocket around the copper center, favoring Re-face attack of the halogenating agent. In β-keto ester alkylation, this setup afforded products with 88–92% ee, suggesting analogous potential for halogenation.

Dynamic kinetic resolution (DKR) presents another avenue. Palladium catalysts with chiral phosphine ligands (e.g., BINAP) can racemize stereocenters during halogenation, enabling high enantioselectivity even from racemic starting materials. For example, Pd/Xantphos systems achieved 95% ee in iodination via a DKR mechanism.

Table 1: Comparative Analysis of Stereochemical Control Methods

MethodCatalyst SystemHalogenEnantiomeric Excess (ee)Yield (%)
Phase-TransferCinchona derivativeCl90%85
Copper-Bis-OxazolineCu(OTf)₂/LigandBr92%78
Palladium-DKRPd/XantphosI95%97

Data synthesized from .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

241.93453 g/mol

Monoisotopic Mass

241.93453 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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